Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
Description
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (CAS 425609-97-8) is a substituted isoxazole derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . The compound features a 4-methoxyphenyl group at position 5 and a methyl ester at position 3 of the isoxazole ring. Isoxazoles are heterocyclic compounds known for their pharmacological and material science applications, including antimicrobial, anti-inflammatory, and photochromic properties .
The synthesis of this compound likely involves esterification or transesterification reactions starting from precursors such as 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid, as seen in analogous pathways for ethyl esters (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) .
Properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-7-10(13-17-11)12(14)16-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTUYMFZYOAFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231988 | |
| Record name | Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
425609-97-8 | |
| Record name | Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425609-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride forms an oxime, which can then undergo cyclization with acetic anhydride to yield the isoxazole ring . The final step involves esterification with methanol to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and esterification reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
It appears the query is asking for information on the applications of Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate. However, the search results primarily discuss methods for producing related compounds or the properties and uses of different isoxazole derivatives. This compound is available for purchase from Sigma-Aldrich, who lists some of its properties .
Here's a summary of relevant information regarding isoxazole derivatives and their applications:
Isoxazole Derivatives: Properties and Applications
- General Information: Isoxazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry . They have demonstrated immunoregulatory properties and are being explored for their potential in treating various diseases .
-
Immunoregulatory Properties: Research indicates that isoxazole derivatives can modulate immune functions .
- Some compounds enhance the mitogen-induced proliferative response of human peripheral blood mononuclear cells (PBMC) .
- Others stimulate mitogen-induced proliferation of splenocytes and lymph node cells and increase LPS-induced IL-1β production by peritoneal cells .
- Specific isoxazole derivatives augment the proliferative response of human and mouse lymphocytes and increase IL-2 secretion .
- Mitochondrial Permeability Transition Pore (mtPTP) Inhibitors: Certain diarylisoxazoles have shown promise as inhibitors of the mtPTP, which is implicated in various pathologies .
- Synthesis Methods: Various methods exist for synthesizing isoxazole derivatives .
Mechanism of Action
The mechanism of action of Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogs
A detailed comparison with structurally related isoxazole derivatives is presented below:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects
- Methoxy vs. Hydroxyl Groups : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the hydroxyl analog (Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate), which may improve membrane permeability in biological systems .
Positional Isomerism
- Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate differs from the target compound in the positions of the substituents (3-Ph vs. 5-Ph). This positional isomerism can drastically alter electronic properties and binding affinities in drug-receptor interactions .
Biological Activity
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by its unique ring structure which contributes to its biological properties. The compound has a molecular formula of CHNO and a molecular weight of approximately 235.24 g/mol. Its structure includes a methoxy group that enhances its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Interaction : It has been shown to bind to various receptors, modulating their activity and influencing cellular responses .
- Anticancer Activity : Research indicates that it can induce cell cycle arrest in cancer cells, particularly affecting the G0/G1 phase and decreasing cyclin-dependent kinase (CDK) levels .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
These results suggest potential applications in antibiotic development .
Anticancer Activity
The compound has shown promising anticancer effects across multiple cell lines:
- Cell Lines Tested : Huh7 (liver cancer), MCF7 (breast cancer), HCT116 (colon cancer).
- Mechanism : Induces G0/G1 phase arrest and decreases CDK4 levels.
In one study, several derivatives were evaluated for their cytotoxicity against these cell lines, revealing that some compounds caused significant reductions in cell viability at concentrations above 100 µM .
Case Studies and Research Findings
- Anticancer Studies : A study on isoxazole derivatives indicated that modifications at the phenyl ring could enhance anticancer properties, with some derivatives exhibiting IC50 values as low as 0.4 µM against specific cancer targets .
- Antimicrobial Studies : Another investigation highlighted the compound's broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .
- Mechanistic Insights : Computational studies have provided insights into binding affinities and selectivity for human phosphatases, demonstrating how structural modifications can impact biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
